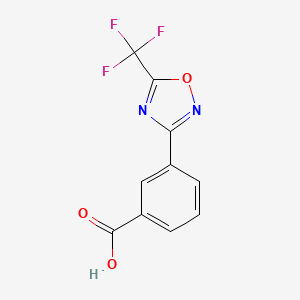

3-(5-(三氟甲基)-1,2,4-恶二唑-3-基)苯甲酸

描述

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of oxygen, nitrogen, and carbon atoms. This particular compound is characterized by the presence of a trifluoromethyl group and a benzoic acid moiety, which may contribute to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds has been explored in various studies. For instance, a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide has been reported, demonstrating the formation of stable sydnone iminium N-oxides . Another study describes the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid using a thermal heterocyclization method, which could potentially be adapted for the synthesis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid . Additionally, a method for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring via selective oxidation has been suggested, which may offer a pathway to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be complex and is often studied using X-ray crystallography and NMR spectroscopy. For example, the molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate has been determined by X-ray analysis, providing insights into the packing and interactions of the ions in the crystal lattice . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions. The photolysis of 1,3,4-oxadiazoles in alcohols has been shown to induce heterolytic addition followed by cycloelimination, yielding different reaction products . The acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles has been studied, resulting in substituted benzoic acids . These studies highlight the reactivity of the oxadiazole ring under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can significantly affect the compound's stability, reactivity, and solubility. The acid/base stability of 3-oxo-1,2,3-oxadiazoles has been noted, which could be relevant for the compound . Additionally, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine has revealed competitive reaction paths, suggesting that the introduction of fluorinated groups can lead to diverse reaction outcomes .

科学研究应用

合成和化学性质

开发了一种新的合成 2-(5-氧代-4,5-二氢-1,2,4-恶二唑-3-基)苯甲酸的方法,涉及 3-(羟基亚氨基)异吲哚啉-1-酮的热杂环化。该方法突出了使用 3-(羟基亚氨基)异吲哚啉-1-酮作为制备相关化合物的起始材料,展示了其在化学合成中的多功能性 V. Tkachuk 等,2020.

合成技术

通过选择性氧化合成含 1,2,4-恶二唑环的苯甲酸展示了一种新方法,与现有方法相比,该方法效率更高,步骤更少。合成技术方面的这一创新为生产这些化合物提供了一条简化的途径 G. G. Krasouskaya 等,2015.

介晶性质

对氟化香蕉状 1,2,4-恶二唑的研究探讨了烷氧基取代基长度和氟基团定位对介晶性质的影响。这项研究有助于理解液晶中的结构-性质关系,有可能产生具有定制化性质的新材料 L. Karamysheva 等,2002.

液晶行为

对 3,5-二取代 1,2,4-恶二唑的研究揭示了它们作为液晶单体的潜力,展示了基于结构变化的近晶或向列相。这突出了 1,2,4-恶二唑在设计新型液晶材料中的应用 G. Jian 等,2014.

抗菌和抗结核剂

一系列新的 4-吡咯-1-基苯甲酸酰肼类似物和衍生化合物显示出有希望的抗菌和抗结核活性,表明 1,2,4-恶二唑衍生物在开发新的治疗剂方面的潜力 S. Joshi 等,2008.

抗氧化活性

新型 5-取代-2-(3,4,5-三羟基苯基)-1,3,4-恶二唑的设计和合成显示出显着的抗氧化活性,表明这些化合物是抗氧化治疗的潜在先导 A. Rabie 等,2016.

液晶材料

合成和表征了带有 1,2,4-恶二唑部分的新介晶材料,并对其介晶行为进行了研究,揭示了末端基团和核心结构对液晶性质的影响,为新型液晶材料的设计提供了见解 Ghassan Q. Ali 等,2018.

作用机制

Target of Action

The primary targets of the compound 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid are currently unknown

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzoic acid derivatives are known to participate in a variety of biochemical processes, including enzymatic reactions and signal transduction pathways .

Pharmacokinetics

Its solubility in water and other solvents, as well as its molecular weight, suggest that it may have reasonable bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid . This suggests potential future directions for the use of this compound in the development of new pharmaceuticals.

属性

IUPAC Name |

3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-2-1-3-6(4-5)8(16)17/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOAUVQUTVRHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648966 | |

| Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092400-82-2 | |

| Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)